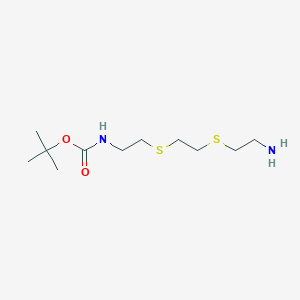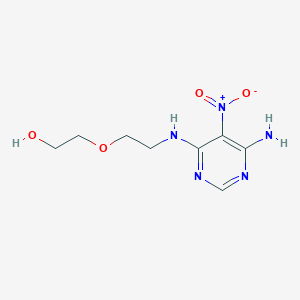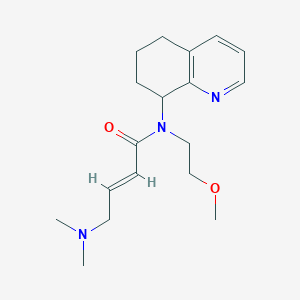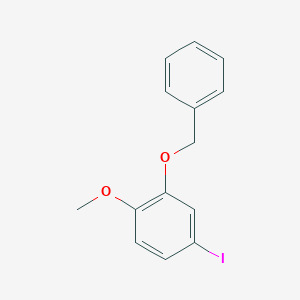
N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine" is a derivative of quinoxaline, which is a heterocyclic compound with a structure based on a fused benzene and pyridine ring system. This type of compound is known for its potential in various applications, including catalysis and pharmaceuticals. The related compounds discussed in the provided papers include nickel complexes with N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives , a new ditopic fluorescent ligand based on di(pyridin-2-yl)amine , and a series of (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives with antimicrobial activity .
Synthesis Analysis
The synthesis of related nickel complexes involves a one-pot reaction of 8-aminoquinolines, 1-(pyridine-2-yl) ketones, and nickel halides . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions. The synthesis of N,N-Di(pyridin-2-yl)quinolin-6-amine, a compound with a similar structure, was also achieved and characterized, indicating the feasibility of synthesizing complex quinoline derivatives .
Molecular Structure Analysis
The molecular structure of nickel complexes bearing N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives was characterized by spectroscopic methods and X-ray diffraction, revealing dimeric and monomeric structures with octahedral and distorted trigonal-bipyramidal geometries, respectively . These findings suggest that "this compound" could also exhibit interesting structural features, which could be elucidated using similar analytical techniques.
Chemical Reactions Analysis
The nickel complexes discussed in the first paper were activated by Et2AlCl and exhibited catalytic activities for ethylene oligomerization, with the influence of steric and electronic factors of substituents being investigated . This indicates that "this compound" might also participate in similar chemical reactions, potentially acting as a ligand in catalytic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds were studied using various spectroscopic methods. The complex formation of N,N-Di(pyridin-2-yl)quinolin-6-amine with different metal cations was investigated, and the stability constants of the resulting complexes were determined . This suggests that "this compound" could also form stable complexes with metal ions, which could be characterized by similar methods. Additionally, the antimicrobial activity of aniline derivatives of a related structure was evaluated, indicating potential biological applications for "this compound" .
Applications De Recherche Scientifique
Synthetic Applications
The synthesis of quinoxaline derivatives, including those related to N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine, has been explored extensively. For instance, the Ni(0)/NHC-catalyzed amination of N-heteroaryl methyl ethers through the cleavage of carbon–oxygen bonds showcases the potential for creating a variety of aminopyridine and related heteroarenes, important for their utility in pharmaceuticals and materials science (Tobisu et al., 2012).
Photophysical and Biomolecular Binding Properties
Quinoxaline derivatives have been reported to exhibit significant photophysical properties and strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions. This is evident in the synthesis and characterization of new 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, which showed potential for application in biochemical sensors and molecular probes (Bonacorso et al., 2018).
Catalytic Applications
Research has also focused on the catalytic properties of quinoxaline derivatives. The N-methylation of quinolines using CO2 and H2 catalyzed by Ru-triphos complexes is a noteworthy example, demonstrating the compound's role in green chemistry and sustainable catalysis processes. This method provides an efficient route for the synthesis of N-methyl-tetrahydroquinolines (MTHQs), highlighting the utility of quinoxaline derivatives in catalytic transformations (He et al., 2017).
Fluorescence Sensing
Quinoxaline derivatives have been applied in the development of fluorescent sensors. For example, a novel fluorescent dye based on the 1H-pyrazolo[3,4-b]quinoline skeleton has been investigated for the detection of small inorganic cations. This application underscores the potential for quinoxaline derivatives in analytical chemistry, particularly in the development of sensors for environmental monitoring and biochemical assays (Mac et al., 2010).
Orientations Futures
The future development of quinoxalin-2(1H)-ones, including “N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine”, could involve the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials, asymmetric synthesis, and other areas . This could contribute to the development of green and sustainable heterogeneous reaction methods for quinoxalin-2(1H)-ones with applications in materials chemistry and pharmacology .
Mécanisme D'action
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoline-based compounds, which share a similar structure, have been known for their antimalarial, antimicrobial, and anticancer activities . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine , suggesting a potential interaction with these proteins.
Biochemical Pathways
Quinoline-based compounds have been reported to interact with the pi3k/akt/mtor signaling pathway, which plays a role in multiple cancers by apoptosis and cell proliferation .
Pharmacokinetics
It was reported that all the compounds in a study involving quinoline amines are predicted to satisfy the adme profile .
Result of Action
Quinoline-based compounds have been reported to show remarkable cytotoxicity values when compared to doxorubicin in mcf-7 cell lines .
Action Environment
The synthesis of similar compounds often involves specific environmental conditions, such as temperature and solvent type .
Propriétés
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-4-yl)methyl]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-2-4-16-15(3-1)20-13-17(22-16)21-12-14-5-6-19-18(11-14)23-7-9-24-10-8-23/h1-6,11,13H,7-10,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNQKFCVWGBLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)CNC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B3008866.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3008869.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-benzamidooxazole-4-carboxamide](/img/structure/B3008870.png)
![Diethyl 2-[(2,5-difluoroanilino)methylene]malonate](/img/structure/B3008871.png)
![N-pentyl-1-{4-[(prop-2-enamido)methyl]benzoyl}piperidine-4-carboxamide](/img/structure/B3008872.png)

![2-Bromothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B3008877.png)
![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carbonitrile](/img/structure/B3008881.png)

